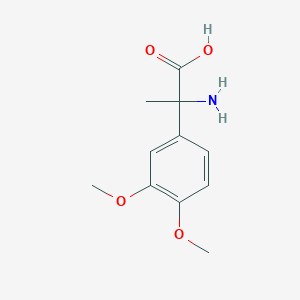

2-amino-2-(3,4-dimethoxyphenyl)propanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and properties, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the asymmetric synthesis of amino-3,3-dimethoxypropanoic acid has been achieved with a high overall yield, indicating that similar strategies could potentially be applied to the synthesis of this compound . The key step in this synthesis involved the use of a chiral glycine titanium enolate, which suggests that chiral enolates could be a viable route for the synthesis of other amino acid derivatives with specific stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using various techniques. X-ray diffraction analysis has been used to determine the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, providing detailed information on their conformation in different environments . Such studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of this compound, they do offer insights into the reactivity of structurally related compounds. For example, the electrochemical dimerization of 2-amino-3-cyano-4-phenylthiophene has been studied, revealing the formation of stable dimers and oligomers under certain conditions . This suggests that electrochemical methods could be explored for inducing reactions in similar amino acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often closely related to their molecular structure. The crystallographic studies mentioned earlier provide information on the hydrogen-bonding patterns and the overall stability of the crystal structures . Additionally, the metabolic stability and biological evaluation of 3-(2-aminocarbonylphenyl)propanoic acid analogs have been investigated, which could be relevant when considering the pharmacokinetic profiles of similar compounds .

科学的研究の応用

Antioxidant Properties

2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid and related compounds have been studied for their antioxidant properties. For example, the synthesis and evaluation of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles revealed significant antioxidant activity, showcasing the potential of dimethoxyphenyl derivatives in this field (Dovbnya, Frolova, Kaplaushenko & Pruglo, 2022).

Structural Studies and Synthesis Strategies

The structural study and synthesis strategies involving derivatives of this compound have been a subject of interest. A study on the crystal and molecular structures of N-phthalyl-3-amino-2-arylpropionic acid pantolactonyl ester derivatives, including a 3,4-dimethoxyphenyl variant, provided insights into the S configuration and stereospecificity of these syntheses (Rolland, Calmes, Escale & Martinez, 2000).

Natural Product Synthesis

The compound has been utilized in the enantiospecific and stereoselective synthesis of natural products. An example is the synthesis of (+)-crispine A, employing a reaction that includes a derivative of this compound (Gurram, Gyimóthy, Wang, Lam, Ahmed & Herr, 2011).

Photoluminescent Materials

Research into the electrochemical oxidation of related compounds, such as 2-amino-3-cyano-4-phenylthiophene, has suggested the potential for developing new classes of photoluminescent materials. This includes insights into the formation of cation radicals and dimers that exhibit photoluminescence (Ekinci, Horasan, Altundas & Demir, 2000).

Cytotoxicity and Bioactivity

Studies have been conducted on derivatives of this compound for their cytotoxicity and bioactivity. For instance, the synthesis and biological evaluation of a natural ester sintenin and its analogues, including dimethoxyphenyl derivatives, provided insights into their inhibitory effects on tumor cell lines (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte & Zhao, 2005).

作用機序

Target of Action

It’s structurally related to indole derivatives, which are known to bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives, which are structurally similar, interact with their targets to exert various biological activities .

Biochemical Pathways

Indole derivatives, which are structurally related, are known to affect a broad range of biochemical pathways .

Result of Action

2-amino-2-(3,4-dimethoxyphenyl)propanoic Acid is known to stimulate γ globin gene expression and erythropoiesis in vivo, and is used for the β hemoglobinopathies and other anemias .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-amino-2-(3,4-dimethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(12,10(13)14)7-4-5-8(15-2)9(6-7)16-3/h4-6H,12H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRXIPHXYKGISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)

![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)

![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)